2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol
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Overview
Description
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound has gained attention due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Etherification: The phenolic hydroxyl group is etherified with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole core and bromophenyl group but differ in other substituents.
2-methylbenzyl ether derivatives: Compounds with similar ether linkages but different aromatic or heterocyclic cores.
Uniqueness
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl and pyrazole moieties contribute to its reactivity and potential pharmacological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19BrN2O2 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C23H19BrN2O2/c1-15-4-2-3-5-17(15)14-28-19-10-11-20(22(27)12-19)23-21(13-25-26-23)16-6-8-18(24)9-7-16/h2-13,27H,14H2,1H3,(H,25,26) |
InChI Key |
CTLAXXNXXHMTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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